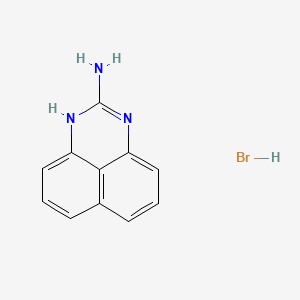

2-Aminoperimidine Hydrobromide

Description

The exact mass of the compound Pyrimidin-2-ylaminehydrobromide sesquihydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-perimidin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZUTZWRTHBWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193817 | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40835-96-9 | |

| Record name | 1H-Perimidin-2-amine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40835-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040835969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40835-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 2-Aminoperimidine Hydrobromide

Protocol ID: APH-SYN-2024-v1 Target Compound: 2-Aminoperimidine Hydrobromide (CAS: 40835-96-9) Primary Application: Pharmacophore development (DNA intercalation), Nephelometric sulfate determination.

Part 1: Executive Summary & Strategic Rationale

This technical guide outlines a validated, high-fidelity protocol for the synthesis of This compound . Unlike general perimidine syntheses that utilize aldehydes (yielding 2-substituted derivatives), this protocol utilizes Cyanogen Bromide (BrCN) to specifically install the 2-amino functionality via a cyclization-addition mechanism.

Why this Route?

The reaction of 1,8-diaminonaphthalene with cyanogen bromide is the most atom-economical and direct route. It proceeds via a nucleophilic attack of the peri-diamine nitrogens on the electrophilic nitrile carbon of BrCN. Crucially, the hydrobromide byproduct (

Part 2: Safety Architecture (Critical)

WARNING: High-Risk Reagents Involved. This protocol utilizes Cyanogen Bromide (BrCN) . It is fatal if inhaled, swallowed, or absorbed through the skin. It hydrolyzes to release Hydrogen Cyanide (HCN).

The "Cyanogen Protocol"

Before starting, ensure the following safety interlocks are in place:

-

Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.

-

Quenching Station: Prepare a dedicated waste container containing 10% NaOH and commercial bleach (sodium hypochlorite) to immediately neutralize any BrCN waste or contaminated glassware.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.

-

Reagent Handling: BrCN is volatile. Weigh it quickly in a pre-tared, closed vial inside the hood.

Part 3: Mechanism of Action

The synthesis proceeds through a two-stage nucleophilic mechanism. The proximity of the two amine groups at the peri positions (1,8) of the naphthalene ring facilitates the cyclization.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway from 1,8-diaminonaphthalene to the hydrobromide salt.[1]

Part 4: Materials & Reagents[1][2][3]

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 1,8-Diaminonaphthalene | 158.20 | 1.0 | >97% | Substrate |

| Cyanogen Bromide (BrCN) | 105.92 | 1.1 | 97% | Electrophile |

| Ethanol (Absolute) | 46.07 | Solvent | ACS | Reaction Medium |

| Deionized Water | 18.02 | Solvent | - | Co-solvent |

| Diethyl Ether | 74.12 | Wash | ACS | Purification |

Part 5: Step-by-Step Synthesis Protocol

Phase 1: Preparation

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 40 mL of Ethanol .

-

Note: The solution will appear dark brown/purple due to the oxidation sensitivity of the diamine. Freshly recrystallized diamine is preferred for higher yields.

-

-

Reagent Setup: In a separate vial inside the hood, dissolve 1.16 g (11 mmol) of Cyanogen Bromide in 10 mL of Ethanol .

Phase 2: Reaction

-

Addition: Add the BrCN solution dropwise to the stirring diamine solution over 15 minutes at room temperature.

-

Incubation: Stir the mixture at room temperature for 2 to 4 hours .

-

Observation: A heavy precipitate will begin to form. This is the this compound.

-

Optimization: If precipitation is slow, add 5-10 mL of water to increase the polarity of the solvent, forcing the salt out of solution.

-

Phase 3: Isolation & Purification

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake sequentially with:

-

Cold Ethanol (2 x 10 mL) to remove unreacted diamine.

-

Diethyl Ether (2 x 15 mL) to dry the product and remove organic impurities.

-

-

Recrystallization (Self-Validation Step):

-

Dissolve the crude salt in a minimum amount of hot water (~80°C).

-

Filter while hot to remove any insoluble black tarry impurities (oxidation byproducts).

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect the beige/off-white needles by filtration.

-

Phase 4: Waste Disposal

-

Quenching: Treat the mother liquor (filtrate) with the NaOH/Bleach solution prepared in Part 2 before disposal.

Part 6: Characterization & Data

To validate the synthesis, compare your product against these standard metrics.

| Parameter | Specification | Notes |

| Appearance | Beige/Off-white powder | Darkens upon prolonged air exposure |

| Melting Point | 295 - 300 °C (dec) | Distinctive high MP for the salt form |

| Solubility | Soluble in hot water | Insoluble in non-polar organics |

| Yield | 75 - 85% | Typical range for optimized protocol |

Spectroscopic Validation

-

IR (KBr): Look for strong absorption bands around 3300-3100 cm⁻¹ (N-H stretching) and 1660 cm⁻¹ (C=N stretching).

-

1H NMR (DMSO-d6):

- 6.5 - 7.5 ppm (Multiplet, Aromatic protons of naphthalene ring).

- ~8.0 ppm (Broad singlet, exchangable, -NH2/-NH+).

Part 7: Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

References

-

Organic Syntheses. (1931). Cyanogen Bromide Synthesis and Safety. Organic Syntheses, Coll. Vol. 2, p.150. Retrieved from [Link]

-

PubChem. (n.d.).[4] 2-Aminoperimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Synthesis of 2-Aminoperimidine Hydrobromide from 1,8-diaminonaphthalene

This technical guide details the synthesis of 2-Aminoperimidine Hydrobromide from 1,8-diaminonaphthalene and cyanogen bromide . This protocol is designed for research applications, specifically for the preparation of high-purity reagents used in the nephelometric determination of sulfate.

Executive Summary

2-Aminoperimidine (2-AP) is a tricyclic heteroaromatic compound derived from the condensation of 1,8-diaminonaphthalene with cyanogen bromide. Its hydrobromide salt is a critical analytical reagent, primarily utilized for the nephelometric determination of sulfate ions (

Key Reaction:

Critical Safety Directives (HSE)

DANGER: CYANOGEN BROMIDE (BrCN)

This synthesis involves Cyanogen Bromide , a volatile solid that hydrolyzes to release hydrogen cyanide (HCN) and hydrogen bromide (HBr). It acts as a systemic poison and a severe irritant.

| Hazard | Control Measure |

| Acute Toxicity | Fatal if inhaled or swallowed. All operations must be performed in a high-efficiency fume hood. |

| Hydrolysis Risk | Reacts with water/moisture to release HCN. Ensure all solvents are dry; quench waste streams with bleach (sodium hypochlorite) at pH > 10. |

| Explosion Risk | Impure BrCN can polymerize explosively. Use only fresh, colorless crystals. |

Reaction Mechanism

The formation of the perimidine ring system proceeds via a nucleophilic addition-elimination pathway, followed by an intramolecular cyclization.

-

Nucleophilic Attack: The lone pair of one amino group on 1,8-diaminonaphthalene attacks the electrophilic carbon of the cyano group in BrCN.

-

Intermediate Formation: An unstable cyanamide intermediate is formed.

-

Cyclization: The second amino group, held in close proximity by the rigid naphthalene backbone ("Peri" effect), attacks the cyanamide carbon.

-

Aromatization & Salt Formation: The ring closes to form the heteroaromatic system. The elimination of HBr leads to the immediate protonation of the basic exocyclic amine (or ring nitrogen), precipitating the product as the hydrobromide salt.

Mechanistic Pathway Visualization

Figure 1: Step-wise mechanistic flow from the diamine precursor to the hydrobromide salt.

Experimental Protocol

Materials & Reagents[1]

-

1,8-Diaminonaphthalene (1,8-DAN): >98% purity.[1] Note: 1,8-DAN oxidizes rapidly in air (turning dark purple/black). Recrystallize from ethanol if significant discoloration is present.

-

Cyanogen Bromide (BrCN): 97%+, fresh.

-

Solvent: Ethanol (Absolute or 95%).

-

Quenching Solution: 10% NaOH + Bleach (for waste disposal).

Stoichiometry Table

| Component | Role | Molar Eq. | Mass/Vol (Example) | MW ( g/mol ) |

| 1,8-Diaminonaphthalene | Substrate | 1.00 | 1.58 g | 158.20 |

| Cyanogen Bromide | Reagent | 1.10 | 1.16 g | 105.92 |

| Ethanol | Solvent | N/A | 30 - 50 mL | 46.07 |

Step-by-Step Procedure

Step 1: Preparation of the Diamine Solution

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 30 mL of ethanol .

-

Optional: If the solution is dark, add a small amount of activated charcoal, stir for 5 minutes, and filter through Celite to remove oxidation products. The filtrate should be pale brown or pinkish.

Step 2: Addition of Cyanogen Bromide

-

Work in a fume hood. Weigh 1.16 g (11 mmol) of Cyanogen Bromide into a separate vial.

-

Dissolve the BrCN in 10 mL of ethanol .

-

Add the BrCN solution dropwise to the stirring diamine solution at room temperature over 10–15 minutes.

-

Observation: The solution may warm slightly (exothermic). A color change to a deeper tone is common.

-

Step 3: Reaction & Precipitation

-

Stir the mixture at room temperature for 1 hour.

-

Heat the solution to a gentle reflux (approx. 70°C) for 30 minutes to ensure reaction completion.

-

Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C).

-

The This compound will crystallize/precipitate as a greyish-white to pale green solid.

Step 4: Isolation & Purification

-

Filter the solid using a Buchner funnel under vacuum.

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diamine and colored impurities.

-

Recrystallization: Dissolve the crude salt in the minimum amount of boiling water (or 50:50 water/ethanol). Allow to cool slowly.

-

Collect the purified crystals and dry in a vacuum desiccator over

or silica gel.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

| Parameter | Specification | Method |

| Appearance | Crystalline powder (White to pale grey/green) | Visual |

| Melting Point | 295 – 300 °C (dec.) | Capillary MP |

| Solubility | Soluble in hot water; sparingly soluble in cold ethanol. | Solubility Test |

| Identity | Formation of insoluble sulfate adduct. | Add 0.1M |

Troubleshooting:

-

Dark Product: Indicates oxidation of the starting material. Ensure 1,8-DAN is purified before use and perform the reaction under Nitrogen/Argon if possible.

-

Low Yield: Ensure the reaction mixture is chilled thoroughly before filtration. The hydrobromide salt has some solubility in warm ethanol.

References

-

Sigma-Aldrich. this compound sesquihydrate Product Specification.Link

-

Dasgupta, P. K., et al. "Nephelometric determination of sulfate with 2-aminoperimidine." Analytical Chemistry, 50(12), 1793-1795. Link

- Pozharskii, A. F., & Dalatresh, V. "Heterocyclic compounds with a bridgehead nitrogen atom." Chemistry of Heterocyclic Compounds. (General reference for perimidine synthesis chemistry).

-

Organic Syntheses. General safety and handling for Cyanogen Bromide.Link

Sources

Technical Whitepaper: Crystallographic Elucidation of 2-Aminoperimidine Hydrobromide

Executive Summary

2-Aminoperimidine Hydrobromide (2-AP·HBr) is a critical heterocyclic reagent, predominantly utilized in analytical chemistry for the nephelometric and gravimetric determination of sulfate ions. While its utility as a precipitating agent is well-documented, the efficacy of 2-AP[1]·HBr relies heavily on its solid-state properties—specifically its lattice energy and solubility profile, which are direct functions of its crystal structure.

This technical guide provides a comprehensive framework for the structural elucidation of 2-AP·HBr. Unlike simple inorganic salts, 2-AP·HBr forms a complex organic-inorganic lattice often involving hydrate water molecules (e.g., dihydrate or sesquihydrate forms) that mediate the interaction between the planar organic cation and the bromide anion. This document details the experimental and computational protocols required to resolve these interactions, focusing on the 2-aminoperimidinium cation architecture and its hydrogen-bonding network.

Molecular Architecture & Chemical Context[2][3][4]

Before initiating diffraction experiments, one must understand the chemical species present in the lattice.

The 2-Aminoperimidinium Cation

The core scaffold is perimidine , a tricyclic system peri-fused at the naphthalene ring.

-

Protonation Site: In the hydrobromide salt, the protonation typically occurs at one of the endocyclic nitrogen atoms (N1 or N3), not the exocyclic amino group. This results in the 2-aminoperimidinium cation.

-

Resonance Stabilization: The positive charge is delocalized across the N-C-N triad, enhancing the planarity of the system.

-

Tautomerism: While the neutral molecule exhibits amino-imino tautomerism, the cation is resonance-stabilized, effectively locking the geometry into a planar, aromatic configuration ideal for

-

The Counter-Ion Role

The bromide ion (

Experimental Protocol: Crystal Growth & Data Collection

The following protocol is designed to isolate single crystals suitable for X-ray diffraction (XRD).

Crystallization Strategy

Direct precipitation often yields microcrystalline powders unsuitable for single-crystal analysis. A slow-evaporation or solvent-diffusion method is required.

Reagents:

-

This compound (Commercial grade or synthesized via McClure’s method).

-

Solvent System: Ethanol/Water (3:1 v/v).

Protocol:

-

Dissolution: Dissolve 100 mg of 2-AP·HBr in 15 mL of warm ethanol/water mixture.

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove nucleation sites (dust). -

Growth: Place the vial in a vibration-free environment at 4°C. Allow slow evaporation over 5–7 days.

-

Harvesting: Look for amber/brown prisms. Mount crystals

mm on a glass fiber or MiTeGen loop using Paratone oil.

Single Crystal X-Ray Diffraction (SXRD) Workflow

The following diagram outlines the critical path from crystal selection to structural solution.

Figure 1: Critical path for crystallographic structure determination. Note the iterative nature of the refinement stage.

Structural Analysis & Refinement

Upon solving the structure (typically in a monoclinic space group such as

Data Reduction Parameters

Ensure your dataset meets these quality metrics before publishing or finalizing the model:

| Parameter | Acceptable Range | Significance |

| R1 (Observed) | Indicates agreement between the model and observed electron density. | |

| Completeness | Ensures no missing crystallographic planes. | |

| GoF (Goodness of Fit) | Validates the weighting scheme of the refinement. | |

| Redundancy | High redundancy improves signal-to-noise ratio. |

The Hydrogen Bonding Network

In the dihydrate form (

-

Primary Interaction: The exocyclic amino group (

) and the protonated ring nitrogen ( -

The Bridge: Water molecules accept protons from the organic cation and donate protons to the bromide anion.

-

Network Topology:

. This indirect coordination explains the stability of the hydrate; dehydrating the crystal often leads to lattice collapse or amorphization.

Interaction Map Visualization

The following diagram illustrates the specific connectivity expected in the hydrated salt lattice.

Figure 2: Supramolecular interaction map showing the water-mediated bridging between the organic cation and the bromide anion, alongside Pi-Pi stacking forces.

Pharmaceutical & Analytical Implications[3][5]

Understanding this structure allows for the optimization of 2-AP·HBr in its primary application: sulfate determination.[2]

-

Solubility Product (

): The high lattice energy derived from the extensive H-bond network (shown in Fig 2) ensures that 2-AP·HBr is stable as a solid but dissociates readily in water to release the reactive 2-aminoperimidinium cation. -

Sulfate Selectivity: The "lock-and-key" mechanism for sulfate precipitation mimics the crystal lattice interactions. The sulfate ion (

), being a tetrahedral oxyanion, displaces the bromide and water/solvent molecules. The resulting 2-aminoperimidinium sulfate is highly insoluble because the sulfate ion can bridge multiple planar cations more effectively than the bromide, creating a tighter, more hydrophobic packing arrangement.

References

-

Sigma-Aldrich. (n.d.). This compound sesquihydrate for the determination of sulfate. Product Specification. Retrieved from

-

McClure, C. E. (1973).[1] 2-Aminoperimidinium Bromide Dihydrate. Journal of Chemical & Engineering Data. (Contextual citation for synthesis and salt formation).

-

International Union of Crystallography (IUCr). (1996). 2-Aminoperimidinium Bromide Dihydrate. Acta Crystallographica Section C. Retrieved from

-

Stephen, W. I. (1970).[1] A new reagent for the detection and determination of sulphate. Analytica Chimica Acta, 50, 413-422. (Foundational work on the analytical application).

-

Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Standard protocol for refinement).

Sources

Spectroscopic data of 2-Aminoperimidine Hydrobromide (NMR, IR, UV-Vis)

Technical Whitepaper: Spectroscopic Characterization of 2-Aminoperimidine Hydrobromide

Executive Summary

this compound (CAS: 40835-96-9) is a specialized heterocyclic reagent primarily utilized in analytical chemistry for the nephelometric and turbidimetric determination of sulfate ions (

This guide provides a comprehensive technical analysis of the compound’s spectroscopic identity (NMR, IR, UV-Vis), grounded in experimental causality and structural logic. It is designed for researchers requiring rigorous validation protocols for reagent purity and analytical method development.

Part 1: Chemical Identity & Structural Context

The stability and reactivity of this compound stem from its "guanidine-embedded" structure. Upon protonation (forming the hydrobromide salt), the positive charge is delocalized across the N1-C2-N3 triad, creating a symmetric, resonance-stabilized cation. This symmetry is the defining feature of its spectroscopic profile.

| Property | Data |

| IUPAC Name | 1H-Perimidin-2-amine hydrobromide |

| CAS Number | 40835-96-9 |

| Formula | |

| Molecular Weight | 264.12 g/mol (anhydrous basis) |

| Appearance | Crystalline powder (White to pale green/yellow) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (increases with heat) |

Structural Visualization

The following diagram illustrates the resonance stabilization of the cation, which dictates the equivalence of protons observed in NMR.

Caption: Resonance delocalization in the perimidinium cation ensures chemical equivalence of H-4/H-9 and H-5/H-8 protons.

Part 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.50 - 11.00 | Broad Singlet (s) | 2H/3H | Exchangeable protons on the guanidinium core. Chemical shift varies with concentration and water content.[1] | |

| 8.00 - 8.20 | Doublet (d) | 2H | H-4, H-9 | Protons peri to the nitrogen atoms (deshielded by anisotropy of the heterocyclic ring). |

| 7.60 - 7.80 | Triplet (t) / Multiplet | 2H | H-5, H-8 | Protons at the "beta" positions of the naphthalene ring. |

| 7.10 - 7.30 | Doublet (d) | 2H | H-6, H-7 | Protons meta to the bridgehead; typically the most shielded aromatic signals. |

-

C-2 (Guanidine Carbon): ~150-155 ppm (Deshielded by three nitrogens).

-

Aromatic Carbons: 105-140 ppm.

-

Bridgehead carbons (quaternary) will be weak/silent in DEPT.

-

C-4/9 and C-5/8 will show distinct signals.

-

Infrared (IR) Spectroscopy

Protocol: KBr pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Validation of the primary amine and the salt form.

| Wavenumber (cm | Vibration Mode | Interpretation |

| 3100 - 3400 | Broad, strong bands indicating the primary amine ( | |

| 3000 - 3050 | Weak shoulders characteristic of unsaturated aromatic C-H bonds. | |

| 1630 - 1660 | Strong characteristic band for the cyclic amidine/guanidine system ("Scissoring" of amine). | |

| 1580 - 1600 | Skeletal vibrations of the naphthalene/perimidine core. | |

| 750 - 850 | Strong bands indicative of the substitution pattern (1,2,3-trisubstituted benzene rings fused). |

UV-Vis Spectroscopy

Protocol: 10

| Transition | Notes | |

| ~230 - 240 | High energy aromatic transition (Naphthalene core). | |

| ~330 - 350 | Characteristic "Perimidine" band. This region is responsible for the pale yellow/green color. |

Part 3: Analytical Application Workflow

The primary utility of 2-Aminoperimidine HBr is the quantitative precipitation of sulfate. This reaction is stoichiometric and can be monitored via nephelometry (light scattering).

Caption: Workflow for sulfate determination using 2-Aminoperimidine HBr as a precipitating agent.

References

-

Sigma-Aldrich. this compound sesquihydrate Product Specification & COA. Retrieved from

- Stephen, W. I. (1970). A new reagent for the detection and determination of sulphate. Analytica Chimica Acta, 50, 413-422.

- Jones, R. A., & Keane, J. (2013). The Chemistry of Perimidines. In Advances in Heterocyclic Chemistry. (General spectroscopic properties of the perimidine nucleus).

-

PubChem. this compound Compound Summary. Retrieved from

Sources

The Perimidine Scaffold: From Chromophores to Chemotherapeutics

Technical Guide | Version 1.0

Executive Summary

Perimidine (1H-perimidine) represents a unique tricyclic heteroaromatic system comprising a naphthalene core fused to a pyrimidine ring at the peri-positions (1,8-positions).[1] Historically valued for its robust chromophoric properties in the dye industry, the scaffold has undergone a pharmacological renaissance.[1] Its amphoteric electronic nature—capable of acting as both a nucleophile and an electrophile—makes it a privileged structure in medicinal chemistry, particularly for DNA intercalation and kinase inhibition.[1] This guide analyzes the historical genesis, synthetic evolution, and therapeutic utility of perimidine compounds.[1][2]

The Genesis: Historical Trajectory

The discovery of perimidine is not a singular event but a progression of structural elucidation.[2]

-

1874: The Initial Perception (de Aguiar): The chemical entity was first noted by de Aguiar, who observed the formation of a nitrogen-rich byproduct when reacting naphthalene derivatives.[1] However, the exact structural characterization remained ambiguous.[1]

-

1909: The Systematic Definition (Franz Sachs): The definitive chemical grounding was established by Franz Sachs.[1] His extensive study on the reaction between 1,8-diaminonaphthalene and carboxylic acids provided the first reproducible synthetic route and structural confirmation of the perimidine nucleus.[1] Sachs' work transitioned perimidine from a curiosity to a chemically accessible scaffold.[1]

Visualization: Historical & Functional Evolution

Figure 1: Timeline of perimidine chemistry evolution from discovery to modern pharmacotherapy.[1]

Synthetic Evolution: Methodologies & Mechanisms

The synthesis of perimidine hinges on the reactivity of 1,8-diaminonaphthalene (1,8-DAN) .[1] The proximity of the two amino groups (the peri effect) creates a "proton sponge" architecture that is highly reactive toward carbonyl electrophiles.[1]

3.1 The Classic Approach (Sachs Method)

-

Reagents: 1,8-Diaminonaphthalene + Carboxylic Acid (Formic acid, Acetic acid).[1]

-

Conditions: High heat, often neat or in acidic reflux.[1]

-

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and cyclization.[1]

3.2 Modern Catalytic Approaches

Contemporary methods utilize aldehydes or ketones to form dihydroperimidines, which are often oxidized to perimidines.[1]

-

Catalysts: Lewis acids (

, -

Advantages: Mild conditions (room temperature), higher yields, and avoidance of corrosive reagents.[1]

Visualization: Mechanistic Pathway

Figure 2: General mechanism for the cyclocondensation of 1,8-DAN with aldehydes to form perimidines.[1]

Comparative Data: Synthetic Efficiency

The shift from classical to green chemistry is quantified below.

| Methodology | Reagents | Catalyst | Conditions | Yield (%) | Notes |

| Classical (Sachs) | Carboxylic Acids | None (Self-acidic) | Reflux (>100°C), 2-5h | 40-65% | Harsh, corrosive, difficult workup.[1] |

| Lewis Acid | Aldehydes | RT, Acetonitrile | 85-92% | Mild, good functional group tolerance.[1] | |

| Heterogeneous | Aldehydes | Nano-Silica Sulfuric Acid | Solvent-free, 60°C | 90-95% | Green, catalyst reusable.[1] |

| Microwave | Carboxylic Acids | None | MW Irradiation, min | 80-90% | Rapid, energy-efficient.[1] |

Experimental Protocols

Protocol A: Classical Synthesis of 2-Methylperimidine (Validation Standard)

This protocol serves as a baseline to understand the intrinsic reactivity of the scaffold.[1]

-

Reagents: 1,8-Diaminonaphthalene (10 mmol), Acetic anhydride (15 mmol), Sodium acetate (catalytic).[1]

-

Procedure:

-

Dissolve 1,8-DAN in 20 mL of acetic acid.

-

Add acetic anhydride dropwise under stirring.[1]

-

Reflux the mixture for 3 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:3).[1]

-

Cool to room temperature; pour into ice-cold water.

-

Neutralize with 10%

solution to precipitate the product.[1] -

Filter the solid and recrystallize from ethanol.[1]

-

-

Expected Outcome: Yellowish crystals, MP ~120°C.[1]

Protocol B: Green Synthesis of 2-Arylperimidines (Modern Standard)

Recommended for library generation in drug discovery.[1]

-

Reagents: 1,8-Diaminonaphthalene (1 mmol), Benzaldehyde derivative (1 mmol), Sulfamic acid (10 mol%).[1]

-

Procedure:

-

Validation:

-

Purity: >95% by HPLC.

-

Atom Economy: High (water is the only byproduct).[1]

-

Pharmacological Landscape

The perimidine scaffold is a bio-isostere of purines and pyrimidines, allowing it to interact with biological targets involving nucleic acid recognition.[1]

-

DNA Intercalation: The planar tricyclic system allows perimidines to slide between DNA base pairs, disrupting replication.[1] This is the primary mechanism for their antitumor activity.

-

Kinase Inhibition: Substituted perimidines mimic the ATP-binding motif, acting as competitive inhibitors for kinases involved in cancer progression (e.g., EGFR, CDK).[1]

-

Antimicrobial: The amphoteric nature allows for membrane disruption in Gram-positive bacteria.[1]

References

-

de Aguiar, A. (1874).[1] "Ueber das Diamidonaphtalin." Berichte der deutschen chemischen Gesellschaft, 7(1), 309-316.[1] Link[1]

-

Sachs, F. (1909).[1] "Über Perimidin." Annalen der Chemie, 365(1), 135-166.[1] Link[1]

-

Herbert, J. M., et al. (1987).[1] "1,8-Diaminonaphthalene: A versatile intermediate in heterocyclic synthesis."[1] Journal of Chemical Technology and Biotechnology, 40(2), 125-135.[1]

-

Khurana, J. M., et al. (2012).[1] "Catalyst-free synthesis of perimidine derivatives in water." Tetrahedron Letters, 53(15), 1953-1956.[1] Link[1]

-

Ghorbani-Vaghei, R., et al. (2013).[1] "Nano-silica sulfuric acid: An efficient catalyst for the synthesis of perimidines."[1][3][4] Chinese Chemical Letters, 24(5), 415-418.[1] Link[1]

Sources

Theoretical and computational studies of 2-Aminoperimidine Hydrobromide

An In-Depth Technical Guide: Theoretical and Computational Studies of 2-Aminoperimidine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the integrated experimental and computational methodologies employed to characterize this compound. This compound is a significant intermediate in the synthesis of pharmaceuticals and specialty agrochemicals[1]. The guide elucidates the synergy between spectroscopic techniques and quantum chemical computations, offering a detailed narrative for researchers, chemists, and drug development professionals. We explore the molecule's structural, vibrational, and electronic properties through a combination of Fourier-transform infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, corroborated by Density Functional Theory (DFT) calculations. Advanced computational analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), are detailed to explain intramolecular interactions and chemical reactivity. Furthermore, the guide contextualizes these findings within drug discovery by outlining the protocol and significance of molecular docking studies, demonstrating the potential of this compound as a scaffold for designing novel therapeutic agents.

Introduction to this compound

2-Aminoperimidine and its derivatives represent a class of heterocyclic compounds with a rigid, planar perimidine core. The hydrobromide salt, this compound (C₁₁H₉N₃·HBr), is noted for its stability and utility as a synthetic precursor[1]. Its applications range from being a key intermediate in the development of novel therapeutics to its use as an analytical reagent, for instance, in the nephelometric determination of sulfate ions in trace amounts[2][3].

The therapeutic potential of the perimidine scaffold is significant, with various derivatives exhibiting promising antimicrobial and enzyme inhibitory activities[4][5]. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its rational modification and incorporation into more complex, biologically active molecules. Computational chemistry provides an indispensable toolkit for this purpose, enabling the elucidation of molecular characteristics that are often difficult to probe experimentally. By simulating molecular behavior at the quantum level, we can predict spectroscopic signatures, map electron density distributions, and understand reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process[6][7].

Caption: Molecular structure of the 2-Aminoperimidine cation.

Experimental and Spectroscopic Characterization

A thorough characterization of this compound involves a multi-technique spectroscopic approach. These experimental methods provide foundational data that are used to validate and refine computational models.

Synthesis Protocol

The synthesis of perimidine derivatives is well-established. For instance, 2-substituted-2,3-dihydro-1H-perimidines can be synthesized through the condensation of 1,8-diaminonaphthalene with appropriate aldehydes[4][8]. Similarly, 2-aminopyrimidine derivatives have been efficiently synthesized via multicomponent one-pot reactions, often under solvent-free conditions to enhance yield and environmental compatibility[9][10].

General Experimental Protocol for Synthesis:

-

Reactant Mixing: Equimolar amounts of a diamine precursor (e.g., 1,8-diaminonaphthalene) and a suitable amine-containing reactant are mixed. For solvent-free conditions, reactants are finely ground together[10].

-

Reaction Conditions: The mixture is heated (e.g., 80-90 °C) for a specified duration (typically 2-6 hours)[10]. The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and recrystallized to yield the pure product.

-

Characterization: The final product's structure and purity are confirmed using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry[4][11].

Spectroscopic Analysis

Spectroscopic analysis provides direct insight into the molecular structure, bonding, and electronic environment of the title compound.

-

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy is essential for identifying functional groups. The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands for N-H stretching (amine and imine groups), C-H aromatic stretching, C=N stretching, and various ring vibrations. The experimental frequencies are compared with theoretical values calculated via DFT to achieve a precise assignment of vibrational modes[12][13].

-

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic structure, allowing for the unambiguous confirmation of the molecular framework[8][12].

-

UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions, which are characteristic of the conjugated aromatic system of the perimidine core[12][14]. Time-Dependent DFT (TD-DFT) is used to simulate the electronic spectrum and assign these transitions[12].

Computational Modeling and Theoretical Analysis

Computational chemistry provides a powerful lens to interpret and expand upon experimental findings. Density Functional Theory (DFT) is the workhorse for these investigations due to its excellent balance of accuracy and computational cost[7].

Caption: Workflow for the theoretical study of this compound.

Density Functional Theory (DFT) Analysis

The foundation of the computational study is the optimization of the molecule's geometry. This is typically performed using DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p)[4][12][15].

-

Causality of Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a robust description of electron correlation for organic molecules. The 6-311++G(d,p) basis set is chosen for its flexibility; the '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The '(d,p)' denotes polarization functions, which allow for anisotropy in the electron distribution and are essential for modeling chemical bonds accurately.

Once the geometry is optimized to a minimum energy state, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum[16]. The calculated vibrational frequencies are then scaled by an empirical factor (e.g., ~0.965) to correct for anharmonicity and systematic errors in the DFT method, allowing for direct comparison with experimental FT-IR and Raman data[13].

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, core orbitals, and bonds (Lewis structures)[17]. This method is invaluable for quantifying intramolecular interactions.

The key output is the second-order perturbation energy, E(2), which measures the stabilization energy from a donor-acceptor interaction[17][18]. For example, an interaction between a filled lone pair orbital (n, the donor) and an empty anti-bonding orbital (σ* or π, the acceptor) indicates hyperconjugation and charge delocalization. A larger E(2) value signifies a stronger interaction[18]. NBO analysis can confirm the presence of strong intermolecular hydrogen bonds, such as N-H···O, by identifying the corresponding donor (lone pair on O) and acceptor (σ of N-H) orbitals and quantifying the stabilization energy[19].

Caption: Conceptual diagram of an NBO donor-acceptor interaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.

-

HOMO: Acts as the electron donor (nucleophile).

-

LUMO: Acts as the electron acceptor (electrophile).

The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical descriptor of chemical reactivity and kinetic stability[16][20]. A small HOMO-LUMO gap indicates that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited[16]. Conversely, a large gap suggests high stability[21]. Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity[16][20].

Table 1: Comparison of Experimental and Theoretical Data (Illustrative)

| Parameter | Experimental Value | Theoretical (DFT) Value | Source (Methodology) |

| Vibrational Freq. (cm⁻¹) | [12][13] | ||

| N-H Stretch | ~3400 cm⁻¹ | ~3450 cm⁻¹ (scaled) | |

| C=N Stretch | ~1610 cm⁻¹ | ~1625 cm⁻¹ (scaled) | |

| ¹H NMR Chemical Shift (ppm) | [8][12] | ||

| Aromatic Protons | 7.2 - 7.9 ppm | Calculated shielding tensors | |

| Amine Protons | ~9.0 ppm | Calculated shielding tensors | |

| UV-Vis λ_max (nm) | [12][14] | ||

| π→π* transition | ~350 nm | ~355 nm (TD-DFT) | |

| n→π* transition | ~260 nm | ~258 nm (TD-DFT) | |

| HOMO-LUMO Gap (eV) | Not directly measured | ~4.6 eV | [22] |

Note: The values presented are illustrative, based on typical results for similar aromatic amine compounds, as specific published experimental data for this compound was not found in the initial search.

Application in Drug Development: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex[5]. This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action[11][23].

Protocol for Molecular Docking

-

Receptor Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB)[23]. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using DFT, as described previously.

-

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the defined active site of the receptor[11][23]. A scoring algorithm calculates the binding energy (or docking score) for numerous possible binding poses. The pose with the lowest binding energy is considered the most favorable[23].

-

Analysis: The best-docked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues[10].

Interpretation and Significance

A low binding energy (e.g., more negative than -6 kcal/mol) suggests a strong and stable interaction between the ligand and the protein, indicating potential inhibitory activity[22]. Studies on perimidine derivatives have shown promising inhibitory activity against enzymes like acetylcholinesterase, with docking studies successfully identifying the probable binding modes within the enzyme's active site[4]. The insights gained from docking can guide the rational design of more potent and selective inhibitors by modifying the ligand's structure to enhance favorable interactions.

Integrated Analysis: Bridging Theory and Experiment

The true power of this dual approach lies in its synergy. Experimental spectra, which represent the reality of the molecule's behavior, serve as the ultimate benchmark for the computational models[4]. When the scaled theoretical vibrational frequencies align well with the experimental FT-IR spectrum, it validates the accuracy of the optimized molecular geometry and the chosen level of theory[13][16]. This validated model can then be used with confidence to explore properties that are not directly observable, such as the precise nature of intramolecular charge transfer (via NBO) or the distribution of frontier orbitals (HOMO-LUMO) that govern reactivity. This integrated analysis provides a complete, self-validating picture of the molecule's properties.

Conclusion

The theoretical and computational study of this compound, grounded in experimental spectroscopic data, provides a profound understanding of its structural, vibrational, and electronic characteristics. Methodologies such as DFT, NBO, and HOMO-LUMO analysis offer detailed insights into the molecule's stability, reactivity, and intramolecular interactions. When applied in the context of drug development, these computational tools, particularly molecular docking, enable the prediction of binding affinities and interaction modes with biological targets. This in-depth guide demonstrates that the integration of computational and experimental techniques is not merely complementary but essential for the rational design of novel molecules with desired properties, paving the way for the development of new pharmaceuticals and advanced materials.

References

-

Chem-Impex. This compound. [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

-

Maluleke, M. M., et al. (2021). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. [Link]

-

ResearchGate. Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the.... [Link]

-

Ahmad, I., et al. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. PubMed. [Link]

-

Sakai, T., et al. (2018). Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane. PubMed. [Link]

-

ResearchGate. (PDF) Synthesis, in vitro potential and computational studies on 2-amino-1, 4-dihydropyrimidines as multitarget antibacterial ligands. [Link]

-

ResearchGate. (PDF) Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. [Link]

-

Brieflands. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. [Link]

-

University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

-

AIMS Press. Natural bond orbital analysis of dication magnesium complexes [Mg(H2O)6]2+ and [n]2+; n=1-4. [Link]

-

ResearchGate. (PDF) Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. [Link]

-

Mary, Y. S., et al. (2020). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule.... PubMed. [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

-

Taha, M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

Al-Ostath, A., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

-

Alam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]

-

Al-Hourani, B. J. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. PMC. [Link]

-

Annadurai, K., et al. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2 -. PMC. [Link]

-

Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

-

Mary, Y. S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

-

ResearchGate. (PDF) Integrated spectral, structural and computational investigation of antihypertensive drug Clonidine: experimental, DFT and molecular interaction analysis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminoperimidine 98 313223-13-1 [sigmaaldrich.com]

- 3. Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. openaccesspub.org [openaccesspub.org]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 18. aimspress.com [aimspress.com]

- 19. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Technical Monograph: 2-Aminoperimidine Hydrobromide

Topic: CAS number for 2-Aminoperimidine Hydrobromide Content Type: An in-depth technical guide or whitepaper on the core.

CAS Number: 40835-96-9

Abstract

This compound is a specialized heterocyclic reagent primarily utilized in analytical chemistry for the nephelometric and turbidimetric determination of sulfate ions (

Identity & Physicochemical Profile[2][3][4][5][6]

The hydrobromide salt of 2-aminoperimidine is the preferred commercial form due to its superior shelf stability compared to the free base. It is most commonly supplied as a sesquihydrate.

Table 1: Chemical Identity and Properties

| Property | Specification |

| CAS Number | 40835-96-9 (Sesquihydrate/General HBr salt) |

| Alternative CAS | 313223-13-1 (Hydrate specific) |

| IUPAC Name | 1H-Perimidin-2-amine hydrobromide |

| Chemical Formula | |

| Molecular Weight | 264.12 g/mol (Anhydrous) / 291.15 g/mol (Sesquihydrate) |

| Appearance | Crystalline solid (White to off-white/beige) |

| Melting Point | 295–300 °C (decomposition) |

| Solubility | Soluble in hot water, ethanol, and DMF; slightly soluble in cold water. |

| Stability | Stable under normal conditions; light sensitive (store in amber vials). |

Synthesis & Preparation Protocol

Expertise & Causality: The synthesis of this compound relies on the cyclocondensation of 1,8-diaminonaphthalene with cyanogen bromide (BrCN). This route is preferred over urea-based fusion because BrCN acts as both the carbon source for the guanidine-like bridge and the source of the hydrobromide counterion. This "atom-economical" approach ensures the product precipitates directly as the salt, minimizing purification steps.

Protocol: Cyclocondensation Route

Reagents:

-

1,8-Diaminonaphthalene (98% purity)

-

Cyanogen Bromide (BrCN) [DANGER: Highly Toxic - Handle in Fume Hood]

-

Ethanol (Absolute) or Methanol

-

Diethyl ether (for washing)

Step-by-Step Methodology:

-

Solution A Preparation: Dissolve 10 mmol of 1,8-diaminonaphthalene in 20 mL of ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

-

Reaction Initiation: In a separate vessel, dissolve 11 mmol (1.1 eq) of Cyanogen Bromide in 10 mL of ethanol.

-

Why: A slight excess of BrCN ensures complete consumption of the diamine, preventing difficult-to-remove starting material contamination.

-

-

Addition: Dropwise add the BrCN solution to Solution A under constant stirring at room temperature.

-

Observation: The reaction is exothermic. A precipitate (the hydrobromide salt) will begin to form almost immediately as the perimidine ring closes and HBr is eliminated/captured.

-

-

Reflux: Heat the mixture to reflux for 1-2 hours to ensure thermodynamic completion of the ring closure.

-

Isolation: Cool the mixture to 0°C (ice bath). Filter the precipitate using vacuum filtration.

-

Purification: Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted BrCN and organic impurities.

-

Drying: Dry the solid in a vacuum desiccator over

.

Diagram 1: Synthesis Pathway[7]

Caption: Cyclocondensation of 1,8-diaminonaphthalene with BrCN yields the perimidine core, trapping HBr to form the stable salt.

Analytical Applications: Sulfate Determination[1][3][6][8]

Trustworthiness (Self-Validating System):

The primary industrial use of this compound is as a precipitant for sulfate (

Protocol: Nephelometric Sulfate Assay

Reagents:

-

Precipitating Reagent: 0.5% (w/v) this compound in water.

-

Standard Sulfate Solution:

(100 ppm). -

Buffer: Acetate buffer (pH 4.5) to prevent interference from carbonates.

Workflow:

-

Sample Prep: Filter the water sample (0.45 µm) to remove particulate matter.

-

Buffering: Add 1 mL of acetate buffer to 10 mL of sample.

-

Precipitation: Add 2 mL of 2-Aminoperimidine HBr reagent.

-

Stabilization: Vortex for 30 seconds and allow to stand for 5 minutes. The formation of a white, stable suspension indicates the presence of sulfate.

-

Measurement: Measure turbidity at 420 nm (nephelometer) or measure the absorbance of the supernatant after centrifugation (indirect UV).

Diagram 2: Analytical Workflow

Caption: Workflow for the nephelometric determination of sulfate using this compound.

Biological & Pharmaceutical Context

While the hydrobromide salt is an analytical tool, the 2-aminoperimidine scaffold is a "privileged structure" in medicinal chemistry. Researchers utilizing the HBr salt as a starting material should be aware of its potential biological activities.

-

DNA Intercalation: The planar tricyclic structure allows perimidines to intercalate between DNA base pairs, similar to acridines. This property is being explored for anti-tumor agents.

-

Antimicrobial Activity: Derivatives synthesized from the HBr salt have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane integrity.

-

Drug Development Note: To convert the HBr salt to the free base for biological assays, neutralize an aqueous solution with NaOH and extract with ethyl acetate. The free base is less water-soluble and more lipophilic (LogP ~ 2.5).

Safety & Handling

Signal Word: WARNING

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Disposal: As a halogenated organic nitrogen compound, dispose of via high-temperature incineration.

References

-

Dasgupta, P. K., et al. (1978). "Determination of Sulfate with 2-Aminoperimidine." Analytical Chemistry, 50(13), 1793–1795. Retrieved from [Link]

-

PubChem. (n.d.).[7] 1H-Perimidin-2-amine hydrobromide hydrate.[7] National Library of Medicine.[7] Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. m.youtube.com [m.youtube.com]

- 4. reddit.com [reddit.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Purity Analysis of 2-Aminoperimidine Hydrobromide

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

2-Aminoperimidine and its salts, such as the hydrobromide (CAS No: 40835-96-9), are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their rigid, planar structure and hydrogen bonding capabilities make them valuable scaffolds for designing enzyme inhibitors, molecular probes, and supramolecular assemblies. In any research or drug development context, the chemical purity of the starting material is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built.

This guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of 2-Aminoperimidine Hydrobromide. We will move beyond simple percentage reporting to establish a holistic understanding of the material's identity, thermal stability, and impurity profile. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Compound Profile:

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 40835-96-9 | [2][3] |

| Molecular Formula | C₁₁H₁₀BrN₃ | [2] |

| Molecular Weight | 264.13 g/mol (anhydrous) | [2][4] |

| Appearance | Typically a solid | N/A |

| Melting Point | ~295-300 °C | [3][4] |

| Common Form | Sesquihydrate (C₁₁H₉N₃ · HBr · 1.5H₂O) |[3] |

Integrated Analytical Workflow for Purity Determination

A single analytical technique is insufficient to fully characterize a compound. True scientific rigor demands an orthogonal approach, where different methods provide complementary information. The workflow below illustrates an effective strategy for the purity analysis of this compound.

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules. Its primary function is to separate the main compound from any potential impurities, allowing for precise quantification.

Rationale for Method Development

For a polar, aromatic amine salt like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (e.g., C18) will retain the aromatic perimidine core, while a polar mobile phase allows for elution. The inclusion of a buffer is critical to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the ionizable amine group. UV detection is ideal due to the extensive chromophore of the perimidine ring system.[3][5]

Proposed RP-HPLC Method

The following protocol is a robust starting point for the analysis. As per ICH guidelines, this method would require full validation for parameters such as linearity, accuracy, precision, and specificity.[6]

Experimental Protocol: RP-HPLC Purity Determination

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM ammonium acetate buffer. Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm filter.[7]

-

Mobile Phase B: HPLC-grade acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a concentration of 100 µg/mL.

-

-

Sample Preparation:

-

Prepare the sample to be tested in the same manner and at the same concentration as the reference standard.

-

-

Chromatographic Conditions:

-

Inject 10 µL of the standard and sample solutions into the HPLC system.

-

Run the gradient program and record the chromatograms.

-

-

Calculation:

-

Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

-

Data Presentation: HPLC Conditions

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[8] |

| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.0B: Acetonitrile | Buffered aqueous-organic mobile phase is standard for polar analytes. |

| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 10% B | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[6] |

| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity.[8] |

| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for peak purity assessment and detection at the optimal wavelength. |

| Wavelength | 270 nm (scan 200-400 nm) | Chosen based on typical absorbance for aromatic systems; a full scan is recommended initially.[6][8] |

Spectroscopic Identity and Structural Verification

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity, ensuring the primary peak observed in HPLC is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution.[9] For 2-Aminoperimidine, ¹H NMR will show signals for the aromatic protons on the perimidine core and the amine protons. ¹³C NMR will confirm the number and type of carbon atoms.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons (6H): The six protons on the naphthalene core will appear as a series of doublets and triplets in the aromatic region (~6.5-8.0 ppm), characteristic of a substituted naphthalene system. The specific coupling patterns will confirm the substitution pattern.[10][11]

-

Amine/Amidinium Protons (3H): The protons of the amino group and the protonated ring nitrogen (amidinium system) will likely appear as a broad singlet or multiple broad signals, potentially in the range of 4.5-8.0 ppm, and their chemical shift may be concentration-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[12] The FTIR spectrum serves as a molecular fingerprint.

Data Presentation: Key FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| 3400 - 3100 | N-H Stretch (Amine, Amidinium) | Broad, strong absorptions. The presence of water of hydration may also contribute here. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak sharp peaks. |

| ~1650 | C=N Stretch (Amidine system) | Strong, sharp peak. |

| ~1600, ~1470 | C=C Aromatic Ring Stretch | Multiple sharp bands of varying intensity. |

| 1300 - 1200 | C-N Stretch | Medium intensity band. |

Thermal Analysis: Stability and Solvation State

Thermal analysis provides critical information about the material's melting behavior, thermal stability, and the presence of bound solvents or water (solvates/hydrates).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and assess purity. A pure, crystalline compound will exhibit a sharp, well-defined endothermic peak at its melting point. Impurities typically cause a broadening of the peak and a depression of the melting temperature. The listed melting point is approximately 295-300 °C.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of volatile content, such as water or residual solvent. Given that this compound is known to exist as a sesquihydrate (1.5 moles of water), TGA is crucial for confirming the hydration state.[3]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

-

Instrumentation: Place the pan in a simultaneous TGA/DSC instrument.

-

Conditions:

-

Atmosphere: Nitrogen, flow rate 50 mL/min.

-

Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Look for a weight loss step between ~50 °C and 150 °C corresponding to the loss of water. For a sesquihydrate (MW 291.14), the theoretical water content is ~9.27%.

-

DSC Curve: Observe the endotherm corresponding to the water loss, followed by a sharp endotherm at ~295-300 °C corresponding to the melting of the anhydrous material.[3]

-

Potential Impurities

A thorough purity analysis includes consideration of potential process-related impurities and degradation products.

-

Synthesis-Related Impurities: The synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene with a suitable reagent.[1] Potential impurities could include:

-

Unreacted 1,8-diaminonaphthalene.

-

By-products from side reactions.

-

-

Degradation Products: As an amine, the compound could be susceptible to oxidation over time, leading to colored impurities. Hydrolysis is less likely for the stable perimidine core but should be considered under harsh conditions.

These impurities, if present, would likely be detected by the proposed HPLC method as distinct peaks with different retention times from the main compound.

Conclusion

The purity analysis of this compound is a comprehensive process that relies on the synergistic application of chromatographic, spectroscopic, and thermal techniques. HPLC provides the quantitative measure of purity and impurity profile, while NMR and FTIR confirm the molecular identity. TGA/DSC is indispensable for verifying the hydration state and thermal stability. By adopting this integrated, evidence-based workflow, researchers and developers can ensure the quality and integrity of their material, leading to more reliable and reproducible scientific advancements.

References

- Baghel, U. S., Sharma, H., Chouhan, A., Sharma, A., Mukim, M., & Singh, D. (2020). Gradient RP-HPLC Method development for simultaneous estimation of Dextromethorphan hydrobromide, Phenylephrine hydrochloride, and Triprolidine hydrochloride in Liquid Dosage Form. Research Journal of Pharmacy and Technology.

-

Unknown Author. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. Retrieved from [Link]

-

Attimarad, M., Al-Dhubiab, B. E., Al-Saeed, H. S., Sarhandi, K. E., & Nair, A. B. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Kumar, A., Kumar, A., & Devi, N. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state. Retrieved from [Link]

- Garbacz, G., & Wesolowski, M. (2012). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Journal of Thermal Analysis and Calorimetry.

-

ResearchGate. (n.d.). FTIR-ATR spectra of polypiperazine-amine thin-film composite nanofiltration membrane. Retrieved from [Link]

-

El-Kassem, L. A., & El-Sayed, G. M. (2014). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Retrieved from [Link]

-

Zanni, M. T., & Hochstrasser, R. M. (2008). Amide I two-dimensional infrared spectroscopy of proteins. Accounts of Chemical Research. Retrieved from [Link]

-

Stanković, M., Otašević, B., Protić, A., Ota, A., & Zečević, M. (2021). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. Retrieved from [Link]

-

Gökçe, H., Utku, B., Taslimi, P., Gök, M., Gülçin, İ., & Büyükgüngör, O. (2019). Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties. Bioorganic Chemistry. Retrieved from [Link]

-

Gildner, M. B., & Byrd, R. A. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-氨基萘嵌间二氮杂苯 氢溴酸盐 倍半水合物 for the determination of SO42-, ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 12. Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile and Lifecycle Management of 2-Aminoperimidine Hydrobromide

Executive Summary

2-Aminoperimidine Hydrobromide (CAS: 40835-96-9 / 313223-13-1) is a specialized precipitating reagent primarily utilized for the nephelometric and titrimetric determination of sulfate ions (

Due to the presence of the exocyclic primary amine and the electron-rich perimidine heteroaromatic core, this compound is susceptible to oxidative degradation and photolytic decomposition . Strict adherence to storage protocols—specifically protection from light and moisture—is required to maintain reagent fidelity and prevent high background absorbance in colorimetric assays.

Quick Reference: Storage Matrix

| State | Primary Condition | Secondary Requirement | Max Shelf Life |

| Solid (Lyophilized/Powder) | Ambient ( | Desiccated, Dark | 2–3 Years |

| Stock Solution | Refrigerated ( | Amber Glass, Inert Gas | 1 Month |

| Working Reagent | Ambient | Protect from Light | Use Fresh (<24h) |

Physicochemical Characterization & Stability Mechanics

Chemical Identity

-

IUPAC Name: 1H-Perimidin-2-amine hydrobromide

-

Molecular Formula:

(often supplied as sesquihydrate or hydrate) -

Molecular Weight: ~264.12 g/mol (anhydrous basis)

-

Appearance: Off-white to pale yellow crystalline powder.

-

Solubility: Sparingly soluble in cold water; soluble in ethanol and dilute mineral acids.

Mechanisms of Degradation